molecular formula C4H6ClNO2 B14617694 Acetamide, N-acetyl-N-chloro- CAS No. 59719-20-9

Acetamide, N-acetyl-N-chloro-

Cat. No.: B14617694
CAS No.: 59719-20-9
M. Wt: 135.55 g/mol
InChI Key: KGGMRBIQXHHALT-UHFFFAOYSA-N
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Description

Acetamide, N-acetyl-N-chloro- (IUPAC name: 2-chloro-N-acetylacetamide) is a chloro-substituted acetamide derivative. These compounds typically feature a chloro (-Cl) substituent on the acetamide backbone, often paired with aromatic or aliphatic groups, which influence their physicochemical properties and biological activities. Chloroacetamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility .

Properties

CAS No.

59719-20-9

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

IUPAC Name

N-acetyl-N-chloroacetamide

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6(5)4(2)8/h1-2H3

InChI Key

KGGMRBIQXHHALT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-acetyl-N-chloro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with aniline, followed by chlorination. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-acetyl-N-chloro- often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions helps achieve efficient production .

Chemical Reactions Analysis

Hydrolysis and Stability

N-Acetyl-N-chloro-acetamide undergoes hydrolysis under acidic or basic conditions, yielding derivatives critical for pharmaceutical intermediates:

Table 2: Hydrolysis Pathways and Products

Reaction ConditionsProductsKey ObservationsSource
HCl (4M), reflux, 24hAcetic acid + ChloroamineComplete deacetylation
H₂O/MeOH, catalytic HCl2-Amino-1-butanol hydrochlorideByproduct: Methyl acetate
NaOH (6.55M), sonicationAmmonium chloride + AcetateRapid dechlorination (<30 mins)
  • Acidic hydrolysis proceeds via protonation of the amide nitrogen, facilitating cleavage of the C–N bond .

  • Methanol in hydrolytic reactions aids in removing byproducts like 1,2-dichlorobutane through azeotropic distillation .

Biological Interactions and Antibacterial Activity

The compound exhibits antimicrobial properties due to its ability to disrupt bacterial enzymes and proteins:

Table 3: Antibacterial Efficacy of Chloroacetamide Derivatives

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Structure-Activity InsightSource
Staphylococcus aureus2022Electron-withdrawing groups enhance activity
Bacillus subtilis2024N-Chloro substitution critical
Escherichia coli5019Moderate activity against Gram-(-)
  • Derivatives with electron-withdrawing groups (e.g., 3-Cl) show superior antibacterial potency compared to unsubstituted analogs .

  • The N-chloro moiety enhances interaction with bacterial cell walls, disrupting metabolic pathways .

Stability and Decomposition

The compound is sensitive to light and moisture, leading to gradual decomposition:

Table 4: Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-LifeSource
Ambient light, 25°CPhotolytic dechlorination48h
High humidity (>80% RH)Hydrolysis to acetic acid12h
  • Storage under anhydrous, dark conditions is recommended to maintain stability .

Scientific Research Applications

Acetamide, N-acetyl-N-chloro- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the manufacture of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-chloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chloroacetamides vary in the position and number of chlorine atoms, as well as additional functional groups. Key examples from the evidence include:

Compound Name Substituents Key Features Reference
N-(3-Chloro-4-hydroxyphenyl)acetamide Cl at C3, -OH at C4 on phenyl ring Photolysis product of paracetamol; moderate bioactivity
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Cl at C2, ethyl/methyl on phenyl ring Herbicide intermediate; structurally prioritized in pesticide TPs
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide Cl at C3, -OH at C4, phenethyl group Potent inhibitor of 17β-HSD2 enzyme; enhanced hydrophobic interactions
2-Chloro-N-(pyridin-3-yl)acetamide Pyridine ring at N-position SARS-CoV-2 main protease inhibitor; binds via H-bonds to ASN142/GLY143
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide Three Cl atoms at C2, C3, C5; -OH at C4 Paracetamol photoproduct; increased halogenation enhances stability

Structural Insights :

  • Chlorine Position : Chlorine at the ortho position (e.g., 2-chloro-N-aryl derivatives) enhances electrophilicity, improving reactivity in nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic chains (e.g., phenethyl) enhance hydrophobic interactions, as seen in 17β-HSD2 inhibitors .
  • Hydroxyl Groups : Hydroxyl substituents (-OH) on phenyl rings increase solubility but may reduce metabolic stability .

Physicochemical Properties

  • Solubility: Hydrophilicity is influenced by polar groups (-OH, -CN). For instance, 2-cyano-N-[(methylamino)carbonyl]acetamide has moderate water solubility due to its cyano and carbonyl groups .
  • Thermal Stability : Halogenation (e.g., trichloro derivatives) increases thermal stability, as seen in paracetamol photoproducts .
  • Crystallography : Chloroacetamides like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide form hydrogen-bonded chains (N–H⋯O), impacting their solid-state reactivity .

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